2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione
Description
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is a brominated anthraquinone derivative with a methoxy group at positions 1 and 4 and a bromomethyl substituent at position 2. This compound serves as a critical intermediate in synthesizing biologically active anthraquinones, particularly those with antitumor and antimicrobial properties. Its synthesis involves electrophilic substitution or TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, enabling the introduction of functional groups for further derivatization . For instance, it reacts with α-keto esters to form nitro-ester anthraquinones or undergoes Buchwald intramolecular cyclization to yield furan-fused derivatives . The bromomethyl group enhances reactivity, making it a versatile precursor in medicinal chemistry.
Properties
CAS No. |
63965-48-0 |
|---|---|
Molecular Formula |
C17H13BrO4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13BrO4/c1-21-12-7-9(8-18)17(22-2)14-13(12)15(19)10-5-3-4-6-11(10)16(14)20/h3-7H,8H2,1-2H3 |
InChI Key |
NEQIDXAYEVNNKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CBr)OC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Direct Bromomethylation of 1,4-Dimethoxyanthracene-9,10-dione
Method Overview:
This classical approach involves the electrophilic substitution of the methyl group at the 2-position of 1,4-dimethoxyanthracene-9,10-dione with a bromomethyl source, typically using bromomethylating agents under controlled conditions.
Reaction Scheme:
$$ \text{1,4-Dimethoxyanthracene-9,10-dione} + \text{Bromomethylating Agent} \rightarrow 2\text{-Bromomethyl-1,4-dimethoxyanthracene-9,10-dione} $$
- Reagents: Paraformaldehyde or formaldehyde derivatives, hydrobromic acid (HBr), or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
- Solvent: Acetic acid or acetic anhydride.
- Conditions: Reflux at elevated temperatures (~80-120°C) for several hours.
- Advantages: Relatively straightforward, high yield (~70-85%), and scalable.
- Limitations: Requires careful control of temperature to prevent polybromination or side reactions.
Bromomethylation via Radical Chain Reaction
Method Overview:
This method employs radical initiators such as azobisisobutyronitrile (AIBN) to facilitate bromomethylation under milder conditions.
Reaction Scheme:
$$ \text{1,4-Dimethoxyanthracene-9,10-dione} + \text{Bromomethyl radical} \rightarrow 2\text{-Bromomethyl derivative} $$
- Reagents: Formaldehyde or paraformaldehyde, NBS, AIBN.
- Solvent: Carbon tetrachloride (CCl₄) or benzene.
- Conditions: Reflux at 80°C under inert atmosphere for 12-24 hours.
- Advantages: Mild conditions, good selectivity.
- Limitations: Potential for over-bromination, moderate yields (~60-75%).
One-Pot Synthesis via Oxidative Bromomethylation
Method Overview:
This approach combines oxidation and bromomethylation in a single step, often using oxidants like hydrogen peroxide or potassium permanganate in the presence of NBS.
Reaction Scheme:
$$ \text{Starting material} \xrightarrow[\text{oxidant}]{\text{NBS}} 2\text{-Bromomethyl derivative} $$
- Reagents: NBS, hydrogen peroxide or potassium permanganate.
- Solvent: Acetic acid or acetonitrile.
- Conditions: Room temperature to mild heating (~50°C), reaction time varies from 2-6 hours.
- Advantages: Efficient, fewer steps.
- Limitations: Requires precise control to avoid over-oxidation or degradation.
Summary of Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methods, including cyclocondensation reactions with hydrazides. For example, the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione with hydrazides in the presence of potassium carbonate yields various products with potential biological activities . The synthesis often involves the use of solvents like DMF (dimethylformamide) and purification techniques such as chromatography.
Biological Activities
Antimicrobial Properties
Research has indicated that derivatives of 2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione exhibit antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a structure-activity relationship that could guide future drug development . The minimum inhibitory concentrations (MIC) for these compounds were reported in a range that indicates potential therapeutic applications.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Certain derivatives demonstrated promising activity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation . The compound's ability to interact with cellular targets makes it a candidate for further exploration in cancer therapy.
Material Science Applications
Polymer Synthesis
this compound is utilized as a precursor in the synthesis of hyper-cross-linked polymers. These materials have applications in catalysis and as adsorbents due to their porous structure and high surface area . The bromomethyl groups present on the polymer can facilitate further chemical modifications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of synthesized derivatives of this compound against several pathogens. Results showed that certain modifications enhanced activity against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that specific functional groups significantly influenced efficacy .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 25 | S. aureus |
| Compound B | 50 | E. coli |
| Compound C | 15 | C. albicans |
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines. The findings suggested that some compounds induced apoptosis through reactive oxygen species generation and mitochondrial dysfunction .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 20 | HeLa |
| Compound E | 30 | MCF-7 |
| Compound F | 15 | A549 |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The anthraquinone core can participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis. The compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The bromomethyl group in 2-(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione enhances electrophilic reactivity compared to non-halogenated analogs like 1,4-dimethoxyanthracene-9,10-dione . This facilitates nucleophilic substitutions, enabling diverse functionalization.
- Synthetic Flexibility : Unlike mitoxantrone, which requires complex bis-alkylation, bromomethyl derivatives are synthesized via simpler TDAE strategies, reducing steps and improving yields .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The bromomethyl group increases molecular weight and polarity compared to methoxy or amino analogs, influencing solubility in organic solvents like DMSO .
- Amino-substituted derivatives (e.g., 2-(butylamino)-1,4-dimethoxyanthracene-9,10-dione) exhibit lower melting points due to reduced crystallinity from flexible alkyl chains .
Key Observations :
- Bromomethyl derivatives are primarily synthetic intermediates, while aminoanthraquinones (e.g., compound 10 in ) show potent antimicrobial and anticancer activities due to enhanced DNA intercalation from amino groups.
- Mitoxantrone’s bis-alkylamino structure confers superior cytotoxicity but higher systemic toxicity compared to simpler methoxy derivatives .
Biological Activity
2-(Bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is a synthetic compound belonging to the anthracene family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromomethyl group attached to an anthracene-9,10-dione core, which contributes to its chemical reactivity and biological properties. The presence of the bromomethyl group allows for nucleophilic substitutions, making it a versatile building block in organic synthesis.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, particularly in cancer research. Its potential anticancer properties have been a focal point in recent studies.
The mechanism of action for this compound involves:
- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that may disrupt normal cellular functions.
- Redox Activity : The anthracene-9,10-dione moiety can participate in redox reactions, influencing cellular oxidative stress levels.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound and its derivatives. For instance:
- A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
- Another investigation highlighted its effectiveness in inhibiting the proliferation of breast cancer cells by interfering with cell cycle progression and inducing G2/M phase arrest .
Case Studies
-
Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics.
Cell Line IC50 (µM) Mechanism MCF-7 5.2 Apoptosis induction HeLa 6.8 Cell cycle arrest - In Vivo Studies : In animal models, treatment with the compound led to reduced tumor growth in xenograft models compared to controls. Histological analysis revealed increased apoptosis within treated tumors .
Synthesis and Derivatives
The synthesis of this compound typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione under controlled conditions. Derivatives synthesized from this compound have been shown to enhance biological activity through structural modifications.
Table: Comparison of Derivatives
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 3-(Bromomethyl)-1,8-Dihydroxyanthracene-9,10-Dione | Antitumor activity | Effective against multiple cancer types |
| 2-(Dibromomethyl)-1,4-Dimethoxyanthracene-9,10-Dione | Enhanced cytotoxicity | Higher potency than monobrominated forms |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
